3-acetyl-4-hydroxy-4aH-quinolin-2-one
Description
3-Acetyl-4-hydroxy-4aH-quinolin-2-one is a quinolinone derivative characterized by a hydroxy group at position 4, an acetyl group at position 3, and a ketone at position 2. Its structure places it within a broader class of 4-hydroxyquinolin-2(1H)-ones, which are known for diverse biological activities and synthetic utility in medicinal chemistry .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5,7,14H,1H3 |
InChI Key |
FNFIENQIMAUEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2C=CC=CC2=NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxy-4aH-quinolin-2-one can be achieved through several methods:
Alkaline Hydrolysis: Alkaline hydrolysis of 3-acetyl-4-(methylthio)quinolin-2(1H)-one is another effective method.
Hydrolysis of Cyclic Esters: This method involves the hydrolysis of cyclic esters to produce the target compound.
Reaction with Ethyl Acetoacetate: The reaction of ethyl acetoacetate with aromatic amines can also lead to the formation of this compound.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-hydroxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield hydroquinolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Quinolinone derivatives with varying degrees of oxidation.
Reduction Products: Hydroquinolinone derivatives.
Substitution Products: Substituted quinolinone derivatives with different functional groups.
Scientific Research Applications
3-Acetyl-4-hydroxy-4aH-quinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-4-hydroxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogenation : Chloro and fluoro substituents (e.g., in CAS 887572-86-3) enhance binding to biological targets via halogen bonding, a feature absent in the acetylated target compound .
- N-Substitution : Methyl or phenyl groups at N1 (e.g., 54289-76-8 and 54289-77-9) reduce hydrogen-bonding capacity compared to the target compound’s NH group, affecting solubility and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
